An In-depth Technical Guide to the Spectroscopic Characterization of Triallylsilane (NMR, FTIR)
An In-depth Technical Guide to the Spectroscopic Characterization of Triallylsilane (NMR, FTIR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Triallylsilane using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Triallylsilane is a valuable organosilane compound utilized in various chemical syntheses, including cross-linking reactions and as a precursor in materials science. Accurate spectroscopic analysis is crucial for its quality control, reaction monitoring, and the structural elucidation of its derivatives. This document outlines the expected spectral data, detailed experimental protocols, and visual representations of its structure and analytical workflow.
Spectroscopic Characterization of Triallylsilane
The structural formula of Triallylsilane is (CH₂=CHCH₂)₃SiH. Its characterization by NMR and FTIR spectroscopy reveals distinct features corresponding to its allyl and silyl (B83357) moieties.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Triallylsilane, both ¹H and ¹³C NMR provide key structural information.
The ¹H NMR spectrum of Triallylsilane is characterized by signals arising from the allyl groups and the silicon-hydride (Si-H) proton. The protons of the allyl group are diastereotopic due to the chiral silicon center, which can lead to complex splitting patterns.
Table 1: Predicted ¹H NMR Spectral Data for Triallylsilane
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 - 5.7 | m | 3H | -CH=CH₂ |
| ~5.0 - 4.9 | m | 6H | -CH=CH₂ |
| ~3.7 - 3.6 | m | 1H | Si-H |
| ~1.7 - 1.6 | d | 6H | Si-CH₂- |
Note: The chemical shifts are predicted based on typical values for allylsilanes and are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the Triallylsilane molecule.
Table 2: Predicted ¹³C NMR Spectral Data for Triallylsilane
| Chemical Shift (δ) (ppm) | Assignment |
| ~134 | -CH=CH₂ |
| ~115 | -CH=CH₂ |
| ~20 | Si-CH₂- |
Note: The chemical shifts are predicted based on typical values for allylsilanes and are relative to TMS at 0 ppm. The exact values may vary depending on the solvent and experimental conditions.
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.[1]
Table 3: Characteristic FTIR Absorption Bands for Triallylsilane
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2950 | C-H stretch | -CH₂- (aliphatic) |
| ~2120 | Si-H stretch | Silane |
| ~1630 | C=C stretch | Alkene |
| ~1410 | CH₂ scissoring | Alkene |
| ~995, 910 | =C-H bend | Alkene (out-of-plane) |
| ~880 | Si-C stretch | Alkylsilane |
Note: These are typical absorption ranges for the specified functional groups. The exact peak positions and intensities can be influenced by the molecular environment.[1]
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and FTIR spectra of Triallylsilane are provided below.
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of Triallylsilane into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities.
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Gently swirl the vial to ensure the sample is completely dissolved.
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Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
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Cap the NMR tube securely.
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Instrument Setup:
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Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
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Place the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
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Tune and match the probe for both ¹H and ¹³C frequencies.
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Data Acquisition:
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¹H NMR:
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Acquire a single scan to check the signal intensity.
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Set the appropriate spectral width, acquisition time, and relaxation delay.
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Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.
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¹³C NMR:
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Use a proton-decoupled pulse sequence.
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Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum to obtain a flat baseline.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS.
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Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons.
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.
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Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
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Place a small drop of Triallylsilane directly onto the center of the ATR crystal.
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Instrument Setup:
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Select the desired spectral range, typically 4000-400 cm⁻¹.
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Choose an appropriate resolution, commonly 4 cm⁻¹.
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Data Acquisition:
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Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
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Data Processing:
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The instrument software will automatically subtract the background spectrum from the sample spectrum.
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Perform a baseline correction if necessary.
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Identify and label the characteristic absorption peaks.
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Correlate the observed peaks with the known vibrational frequencies of the functional groups in Triallylsilane.
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Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for the spectroscopic analysis of Triallylsilane.
Caption: Molecular structure of Triallylsilane.
Caption: General workflow for spectroscopic analysis.
